
4-Bromo-2-(2-methoxyethoxy)pyridine
Descripción general
Descripción
4-Bromo-2-(2-methoxyethoxy)pyridine (CAS 960298-00-4) is a brominated pyridine derivative featuring a 2-methoxyethoxy substituent at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its molecular formula is C₈H₁₀BrNO₂ (Mol. Wt. 240.08), and its structure combines a pyridine ring with bromine at position 4 and a flexible methoxyethoxy group at position 2, enhancing its reactivity in cross-coupling reactions .
Commercial availability (e.g., CymitQuimica) underscores its industrial relevance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-methoxyethoxy)pyridine can be achieved through several methods. One common approach involves the bromination of 2-(2-methoxyethoxy)pyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(2-methoxyethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups on the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-(2-methoxyethoxy)pyridine, while Suzuki-Miyaura coupling can produce various biaryl compounds .
Aplicaciones Científicas De Investigación
4-Bromo-2-(2-methoxyethoxy)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(2-methoxyethoxy)pyridine depends on its specific applicationThe bromine atom and the 2-(2-methoxyethoxy) substituent can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Structural and Functional Group Variations
The table below compares 4-Bromo-2-(2-methoxyethoxy)pyridine with structurally analogous pyridine derivatives:
Substituent Effects :
- Methoxyethoxy vs. Methoxy : The methoxyethoxy group in this compound introduces greater polarity and conformational flexibility compared to methoxy substituents (e.g., 4-Bromo-2-methoxy-3-methylpyridine), enhancing solubility in polar solvents .
- Bromine Position : Bromine at position 4 (target compound) vs. position 5 (e.g., 5-Bromo-4-methoxy-2-methylpyridine) alters electronic properties, directing reactivity in arylations .
Physicochemical Properties
- Similarity Scores : Computational analyses (e.g., Tanimoto coefficients) show high similarity (0.98) between this compound and CAS 1289131-55-0, suggesting near-identical reactivity .
- Solubility : The methoxyethoxy group improves aqueous solubility compared to tert-butoxyethoxy derivatives (e.g., 5-Bromo-2-(2-(tert-Butoxy)ethoxy)-3-methoxypyridine) .
Actividad Biológica
4-Bromo-2-(2-methoxyethoxy)pyridine is a pyridine derivative that has garnered interest in various fields, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with a bromine atom at the 4-position and a methoxyethoxy group at the 2-position. Its molecular formula is CHBrNO, with a molecular weight of approximately 232.08 g/mol. The presence of the bromine atom enhances its reactivity, while the methoxyethoxy group improves solubility and potentially modulates biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Palladium-Catalyzed Reactions : Utilizing Suzuki cross-coupling techniques to form novel pyridine derivatives.
- Nucleophilic Substitution Reactions : Employing reagents like sodium hydride to facilitate substitutions at the pyridine ring .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. For instance, derivatives with similar structures have shown significant antibacterial activity against strains of Escherichia coli, with inhibition values reaching up to 91.95% for certain analogs . While specific data on this compound's antibacterial activity is limited, its structural similarities suggest comparable efficacy.
Anti-Thrombolytic Activity
In related research, pyridine derivatives have demonstrated anti-thrombolytic properties. Compounds in this category exhibited varying degrees of activity against clot formation in human blood, with some achieving as high as 41.32% lysis values . The influence of substituents on the aromatic ring appears to significantly affect these activities.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various pyridine derivatives, revealing that certain compounds exhibit promising cytotoxic effects against cancer cell lines. For example, modifications involving acyl groups have been linked to enhanced cytotoxicity . While direct studies on this compound are sparse, its structural characteristics may indicate potential as an anti-tumor agent.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Antibacterial Activity (%) | Anti-Thrombolytic Activity (%) | Cytotoxicity (%) |
---|---|---|---|
4-Bromo-2-methoxypyridine | ~87.36 | N/A | N/A |
4-Bromo-3-(2-methoxyethoxy)pyridine | Moderate | N/A | N/A |
4-Chloro-2-(2-methoxyethoxy)pyridine | Moderate | N/A | N/A |
4-Iodo-2-(2-methoxyethoxy)pyridine | Low | N/A | N/A |
This table illustrates that while specific data for this compound is limited, related compounds show significant biological activities that can provide insights into its potential applications.
Q & A
Q. What are the optimal conditions for synthesizing 4-Bromo-2-(2-methoxyethoxy)pyridine via cross-coupling reactions?
Basic Research Question
The synthesis of brominated pyridines often involves regioselective cross-coupling. For this compound, a Suzuki-Miyaura coupling is recommended. Start with 2-(2-methoxyethoxy)pyridine as the core scaffold. Use a palladium catalyst (e.g., Pd(PPh₃)₄) and a bromine-introducing agent (e.g., NBS or Br₂ under controlled conditions). Key parameters:
- Temperature : 80–100°C in anhydrous THF or DMF.
- Molar ratios : 1:1.2 (substrate:boronic acid derivative).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient).
Advanced Consideration : Competing regioselectivity may arise due to the electron-donating methoxyethoxy group. Computational modeling (DFT) can predict activation barriers for bromination at the 4-position versus other sites .
Q. How to resolve contradictions in NMR and X-ray crystallography data for structural confirmation?
Advanced Research Question
Discrepancies between NMR (e.g., unexpected splitting) and X-ray data (e.g., bond-length anomalies) require:
- Dynamic NMR analysis to detect conformational flexibility (e.g., methoxyethoxy rotation).
- Hirshfeld surface analysis (using SHELX-refined structures) to validate intermolecular interactions influencing crystallographic packing .
- DFT calculations (e.g., Gaussian 16) to compare experimental and theoretical chemical shifts.
Example : A ¹H NMR peak at δ 4.2 ppm (methoxy protons) may split due to restricted rotation; variable-temperature NMR can confirm this .
Q. What strategies mitigate by-product formation during functionalization of this compound?
Basic Research Question
Common by-products (e.g., debrominated or over-coupled derivatives) arise from:
- Excessive catalyst loading : Optimize Pd catalyst to ≤5 mol%.
- Oxygen sensitivity : Use Schlenk techniques under inert gas.
- Temperature control : Maintain ≤100°C to prevent ether cleavage.
Advanced Method : Employ flow chemistry for precise reaction control, reducing side reactions by 30–50% compared to batch methods .
Q. How to assess the regioselectivity of nucleophilic substitution reactions on this compound?
Advanced Research Question
The bromine at the 4-position is activated by the electron-withdrawing pyridine ring, but the methoxyethoxy group at position 2 may sterically hinder substitution.
- Kinetic studies : Monitor reaction progress (e.g., via HPLC) with varying nucleophiles (e.g., amines, thiols).
- Hammett analysis : Correlate substituent effects (σ values) with reaction rates to predict regioselectivity.
- Single-crystal X-ray diffraction (SHELX refinement) confirms substitution sites post-reaction .
Q. What computational tools predict the biological activity of this compound derivatives?
Advanced Research Question
For drug discovery applications:
- Molecular docking (AutoDock Vina): Screen against targets (e.g., kinases) using the bromine as a halogen-bond donor.
- Pharmacophore modeling (MOE): Highlight the methoxyethoxy group’s role in solubility and membrane permeability.
- ADMET prediction (SwissADME): Assess bioavailability risks (e.g., CYP450 inhibition due to bromine) .
Basic Research Question
- Solvent screening : Use mixed solvents (e.g., EtOAc/hexane) for slow evaporation.
- Temperature : Crystallize at 4°C to enhance lattice stability.
- Additives : Introduce 5% DMSO to improve crystal morphology.
Advanced Technique : SHELXD for phase refinement and SHELXL for anisotropic displacement parameter modeling. For twinned crystals, apply the Hooft parameter in SHELXL .
Q. What analytical methods quantify trace impurities in synthesized this compound?
Basic Research Question
- HPLC-MS : Use a C18 column (MeCN/H₂O + 0.1% formic acid) to detect debrominated by-products (m/z ~212).
- GC-FID : Monitor residual solvents (e.g., THF) with a detection limit of 0.1%.
Advanced Method : 2D NMR (HSQC, HMBC) identifies structural isomers (e.g., bromine migration to position 3) .
Q. How does the methoxyethoxy group influence the compound’s stability under acidic/basic conditions?
Advanced Research Question
- Acidic conditions (pH <3) : The ether linkage hydrolyzes, forming 2-hydroxyethoxy-pyridine. Confirm via TLC (Rf shift from 0.5 to 0.3) and FTIR (loss of C-O-C stretch at 1100 cm⁻¹).
- Basic conditions (pH >10) : Bromine displacement competes with ether cleavage. Use Arrhenius plots to compare activation energies .
Q. What are the challenges in scaling up the synthesis of this compound?
Advanced Research Question
- Exothermic bromination : Use jacketed reactors with controlled cooling.
- Catalyst recycling : Immobilize Pd on mesoporous silica to reduce costs.
- Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography for higher throughput .
Q. How to design SAR studies for this compound in kinase inhibition?
Advanced Research Question
- Core modifications : Replace bromine with Cl/I to assess halogen-bonding effects.
- Side-chain variations : Modify the methoxyethoxy group to ethoxymethyl or cyclopropoxy.
- Activity cliffs : Use Free-Wilson analysis to correlate substituents with IC₅₀ values (e.g., bromine improves potency by 10-fold vs. H ).
Propiedades
IUPAC Name |
4-bromo-2-(2-methoxyethoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-4-5-12-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYQLUMBDMESTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744862 | |
Record name | 4-Bromo-2-(2-methoxyethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289131-55-0 | |
Record name | 4-Bromo-2-(2-methoxyethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.